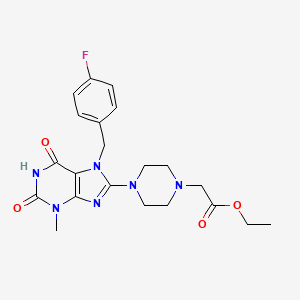

ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

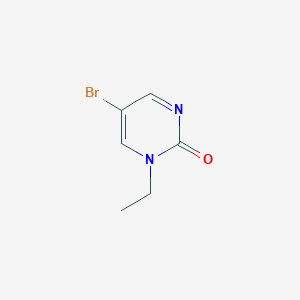

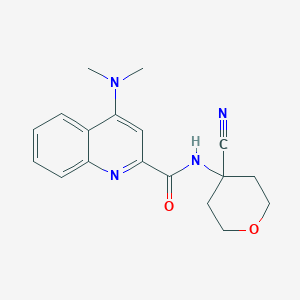

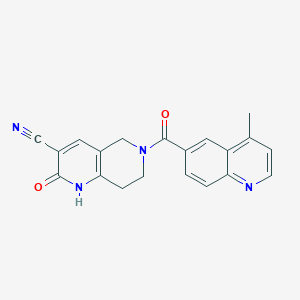

Ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C21H25FN6O4 and its molecular weight is 444.467. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Binding Affinity and Selectivity at D2-like Receptors The chemical structure of ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is characterized by the presence of pharmacophoric groups common to several antipsychotic agents. A study emphasized the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these compounds is crucial in determining their selectivity and potency, although the specific effects of arylalkyl moieties are challenging to predict (Sikazwe et al., 2009).

Therapeutic Potential in Neuropsychiatric Disorders Dopamine D2 receptors (D2Rs) are pivotal in the pathophysiology of several neuropsychiatric disorders. Antagonists and partial agonists of D2Rs are clinically significant in treating schizophrenia, Parkinson's disease, depression, and anxiety. A comprehensive review of recent advances in dopamine D2 receptor ligands underscores the therapeutic potential of these compounds in managing these disorders. The review also highlights the importance of specific pharmacophoric groups, like the arylalkyl substituents, in achieving high D2R affinity, emphasizing the role of this compound in this context (Jůza et al., 2022).

Understanding DNA Binding Mechanisms Hoechst 33258 and its analogues, including structures similar to this compound, are renowned for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds are instrumental in fluorescent DNA staining and serve as models to understand DNA sequence recognition and binding. The review by Issar and Kakkar (2013) delves into the details of this family of drugs, highlighting their uses and potential in rational drug design (Issar & Kakkar, 2013).

Mécanisme D'action

Target of Action

The compound contains a piperazine moiety, which is a common feature in many bioactive molecules. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The affected pathways would depend on the specific target and mode of action of the compound. For instance, if the compound targets a receptor involved in neurotransmission, it could affect neural signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a piperazine ring could influence its absorption and distribution . The compound’s metabolism could involve enzymatic transformations, and it could be excreted in the urine or feces.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence its ionization state .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase , suggesting that Ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate may also interact with this enzyme.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

ethyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-4-6-15(22)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCMZTKIHVWROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2508436.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)